molecular formula C15H21NO2 B023316 Ethyl 1-benzylpiperidine-4-carboxylate CAS No. 24228-40-8

Ethyl 1-benzylpiperidine-4-carboxylate

Cat. No. B023316
CAS RN: 24228-40-8
M. Wt: 247.33 g/mol
InChI Key: ASQCOPJFYLJCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 1-benzylpiperidine-4-carboxylate involves multiple steps, including the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives or cyanoacrylate derivatives in ethanol/TEA solution at room temperature. These processes yield various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the compound's versatile synthetic pathway (Mohamed, 2014; Mohamed, 2021).

Molecular Structure Analysis

Experimental and theoretical studies, including FTIR, NMR, and X-ray diffraction, coupled with DFT quantum chemical methods, have been used to characterize the molecular structure of ethyl 1-benzylpiperidine-4-carboxylate and its derivatives. These studies reveal details about bond lengths, bond angles, torsion angles, and hydrogen bonding sites, providing insight into the compound's molecular geometry and electronic properties (Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including N-benzylation and highly regioselective ring-opening reactions, which lead to the synthesis of novel 1,4-benzodiazepine derivatives. These reactions are facilitated by the presence of catalytic amounts of palladium acetate and demonstrate the compound's potential as a precursor for functionalized scaffolds in synthetic and medicinal chemistry (Wang et al., 2008; Verrier et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 1-benzylpiperidine-4-carboxylate, including its crystalline structure, have been elucidated through single-crystal X-ray diffraction techniques. These studies provide detailed information on the compound's crystal packing, highlighting the role of hydrogen bonds in stabilizing the molecular structure in the solid state (Carruthers et al., 1973; Arumugam et al., 2010).

Chemical Properties Analysis

The chemical properties of ethyl 1-benzylpiperidine-4-carboxylate are influenced by its ability to participate in various organic reactions, such as kinetic resolution and enzymatic routes, which are crucial for producing enantiomerically pure compounds. These properties underscore the compound's significance in the synthesis of pharmaceuticals and its role in organic synthesis (Kasture et al., 2005).

Scientific Research Applications

  • Bioconjugation in Aqueous Media

    Carbodiimide hydrochloride (EDC) forms amides between carboxylic acid and amine in aqueous media, where cyclizable carboxylic acids react quickly, and noncyclizable carboxylic acids form trace amounts. This mechanism might be relevant to compounds like EBPC in forming bioconjugates for drug development or biomolecular studies (Nakajima & Ikada, 1995).

  • Aldose Reductase Inhibition

    EBPC is identified as a highly specific inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This makes EBPC a potential tool for in vitro quantitation of aldo/keto reductase activities in tissue extracts, possibly contributing to diabetes research or therapeutic developments (Mylari, Beyer & Siegel, 1991).

  • Pharmaceutical Building Blocks

    Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, a related compound, is prepared for use as pharmaceutical building blocks and fluorinating agents. This suggests that EBPC and its derivatives might play a role in pharmaceutical synthesis, offering a variety of functional groups for chemical modifications (Kong et al., 2011).

  • Dopamine Transporter Inhibition

    Studies have identified highly selective inhibitors of the dopamine transporter with high affinity, showing up to 500-fold selectivity over the serotonin and norepinephrine transporters. Compounds like EBPC might be structurally related to these inhibitors, suggesting potential applications in neurological disorders or as tools in neuroscientific research (Greiner et al., 2003).

Safety And Hazards

Ethyl 1-benzylpiperidine-4-carboxylate should be handled with care. It should not be used for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

ethyl 1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCOPJFYLJCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178921
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzylpiperidine-4-carboxylate

CAS RN

24228-40-8
Record name Ethyl 1-(phenylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24228-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024228408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzylpiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ9YTK89G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of ethyl isonipecotate (69.25 g, 0.441 mol). -bromotoluene (75.44 g, 52.4 ml, 0.441 mol) and triethylamine (44.74 g, 61.5 ml, 0.441 mol) in 1000 ml methylene chloride was stirred at r.t. for 20 hr. The mixture was washed with brine and the organic layer was separated, dried and concentrated to give 97.016 g of ethyl 1-benzylpiperidine-4-carboxylate as a yellow oil. HNMR (CDCl)δ 1.2(t, 3H), 1.6-1.9 (m, 4H), 2.0 (dt, 2H), 2.2-2.3 (m, 1H), 2.85 (m, 2H), 3.5 (s, 2H), 4.1 (q, 2H), 7.2-7.36 (m, 5H) ppm.
Quantity
69.25 g
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step Two
Quantity
61.5 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g of benzyl bromide are added dropwise to a mixture of 25 g of ethyl isonipecotate and 25 g of K2CO3 in 125 ml of DMF, while maintaining the temperature of the reaction mixture between 25 and 30° C., and the resulting mixture is then stirred at RT for 1 hour. The reaction mixture is poured onto 1 litre of ice-cold water and extracted twice with ether, the organic phase is washed with water and dried over MgSO4, and the solvent is evaporated off under vacuum. The resulting oil obtained is distilled off under reduced pressure. 29.2 g of the expected product are obtained; b.p.=120-122° C. at 2.7 Pa.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl isonipecotate (212 g, 1 35 mole), benzyl chloride (170 g, 1.35 mole), and potassium carbonate (322 g, 233 mole) were stirred at room temperature in absolute EtOH (1.8 L) for 72 hours. The crude mixture was filtered through Celite, rinsed with Et2O, and concentrated in vacuo. The resulting mixture was diluted with Et2O, and extracted with H2O (3×), then brine, dried (MgSO4), and concentrated in vacuo. The product was distilled under high vacuum, bp 128°-130° C. at 0.8 mm Hg, to yield 252 g of a colorless liquid (76%). Analysis: Calculated for C15H21NO2 : C,72.84; H,8.56; N,5.66; found: C,72.91; H,8.38; N,5.88
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
322 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods IV

Procedure details

4.62 ml (0.03 mol) of ethyl piperidine-4-carboxylate were dissolved in 50 ml of dimethylformamide and treated with 4.98 ml (0.036 mol) of triethylamine. 3.9 ml (0.033 mol) of benzyl bromide were added while cooling with ice and the mixture was stirred for 10 min., warmed to 40° and stirred under an argon atmosphere for 18 hrs. The solvent was then distilled off, the residue was added to 100 ml of water, extracted three times with 100 ml of ether each time and the organic phase was dried over magnesium sulfate. 5.33 g (72%) of ethyl 1-benzyl-piperidine-4-carboxylate were obtained as a yellow oil. MS: me/e=248 (C15H22NO2+).
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-benzylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.